N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide is a pyrazolone derivative featuring a piperidine-1-carboxamide substituent at the 4-position of the pyrazole core. Its structure combines a rigid pyrazolone ring with a flexible piperidine moiety, enabling diverse interactions with biological targets .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-15(18-17(23)20-11-7-4-8-12-20)16(22)21(19(13)2)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTDWLBLTIOEHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours . This method yields the desired compound, which can be further purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole intermediates. The characterization is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the identity of the compound.
- Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation patterns.
- Infrared Spectroscopy (FTIR) : Helps identify functional groups present in the compound.
Antimicrobial Properties
Research has indicated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial properties, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. This inhibition suggests a potential application in treating inflammatory diseases such as arthritis .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. In vitro assays indicated that it may induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug . The mechanisms of action are thought to involve modulation of cell signaling pathways related to cell proliferation and survival.
Case Study 1: Antimicrobial Evaluation
A comprehensive study conducted by Prabhakar et al. assessed various derivatives of pyrazole compounds for their antimicrobial activity. The study found that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria. The results highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy .
Case Study 2: Anti-inflammatory Research
In another investigation focused on anti-inflammatory properties, researchers synthesized several derivatives of piperidine-pyrazole hybrids. These compounds were tested for their ability to inhibit COX enzymes. Results indicated that modifications at specific positions significantly enhanced their inhibitory activity, positioning these compounds as promising candidates for anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For instance, docking studies have shown that the compound can interact with amino acids in the active site of enzymes, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl Substitution Modifications
Modifications at the 2-phenyl group significantly influence cytotoxic activity:
- 4-Methoxyphenyl, 4-Sulfamoylphenyl, and 4-Acetylphenyl analogs : These substitutions reduce cytotoxic activity compared to the parent phenyl group. For example, the 4-acetylphenyl analog (compound 5) exhibited the lowest activity in a series of anticancer agents, suggesting steric or electronic hindrance at this position .
- Fluorophenyl and Chlorophenyl derivatives: Introduced in antipyrine/pyridazinone hybrids (e.g., compounds 6g and 6h), these substitutions enhance lipophilicity and modulate binding to targets like DNA or enzymes. For instance, 6g (4-fluorophenyl) showed moderate yields (42%) and distinct IR absorption at 1662 cm⁻¹ (C=O) .
Table 1: Cytotoxic Activity of Aryl-Substituted Analogs
Heterocyclic Appendages
Pyrazole and Pyrimidine Derivatives
- Pyrazole-5-carboxamide (MFCD02608726): Replacing piperidine with a pyrazole ring alters hydrogen-bonding capacity.
Thiophene and Isoindole Derivatives
Hybrid Structures
Pyridazinone-Antipyrine Hybrids
- Compound 6e (Benzylpiperidine hybrid) : Exhibits IR absorption at 1664 cm⁻¹ (C=O) and a 62% yield. The benzyl group may enhance blood-brain barrier penetration .
- Compound 6f (Chlorophenylpiperazine hybrid) : Shows dual C=O peaks at 1681 cm⁻¹ and 1655 cm⁻¹, indicating conformational flexibility. The 4-chlorophenyl group may confer resistance to metabolic degradation .
Table 2: Physicochemical Properties of Hybrid Analogs
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 6e | Benzylpiperidine | 62 | Not reported | 1664, 1642 |
| 6f | 4-Chlorophenylpiperazine | 51 | Not reported | 1681, 1655 |
| 8a | Pyrazolo[1,5-a]pyrimidine | 90 | Not reported | Not reported |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.545 g/mol. The structure includes a pyrazole ring which is significant for its biological activities.
Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. A study highlighted that compounds containing the 1H-pyrazole scaffold showed antiproliferation activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of microtubule assembly.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 10.0 | Apoptosis induction |
| 7h | HepG2 | 8.5 | Microtubule destabilization |
| 10c | Various | 5.0 | Caspase activation |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7d | Staphylococcus aureus | 15 |
| 7h | Escherichia coli | 12 |
| 10c | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, this compound has shown promise in anti-inflammatory applications. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving patients with MDA-MB-231 tumors treated with pyrazole derivatives showed a significant reduction in tumor size after six weeks of treatment.
- Tuberculosis Treatment : In vitro studies indicated that certain pyrazole-based compounds exhibited activity against Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents.
Q & A
Q. Example Protocol :
React 4-aminoantipyrine (1 mmol) with piperidine-1-carbonyl chloride (1.2 mmol) in anhydrous DMF.
Stir at 0–5°C for 2 hours, then at room temperature overnight.
Quench with ice-water, filter, and recrystallize from ethanol.
Basic: What spectroscopic and crystallographic techniques are essential for characterization?
Answer:
-
Spectroscopy :
-
Crystallography : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example:
Advanced: How can researchers resolve discrepancies in crystallographic data refinement?
Answer:
Discrepancies often arise from thermal motion, disorder, or hydrogen-bonding ambiguities. Strategies include:
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
- Hydrogen Bonding : Apply graph-set analysis (e.g., R(10) motifs in ) to validate intermolecular interactions .
- Software Comparison : Refine using multiple programs (SHELXL vs. OLEX2) and compare residual factors. For example, SHELXL refinement of achieved R1 = 0.064 .
- Supplementary Data : Validate with spectroscopic data (e.g., IR confirms absence of solvent in voids).
Advanced: What methodologies analyze hydrogen-bonding networks in the crystal lattice?
Answer:
- Graph-Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s rules. For example, reports N-H···O bonds forming R(10) rings along [100] .
- Software : Mercury (CCDC) visualizes interactions and calculates geometric parameters (e.g., D-H···A angles, distances).
- Thermal Motion : High displacement parameters (U) in specific atoms may indicate dynamic disorder affecting H-bond stability .
Advanced: How to design bioactivity studies for this compound?
Answer:
Based on structural analogs (e.g., ’s acetamide derivatives with antifungal activity):
- In Vitro Assays :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or cytochrome P450 using fluorescence-based assays.
- Antimicrobial Activity : Use microdilution methods (MIC determination) against Candida albicans or Staphylococcus aureus.
- Controls : Include positive controls (e.g., fluconazole for antifungal tests) and solvent controls (DMSO <1% v/v).
- SAR Analysis : Correlate substituent effects (e.g., nitro groups in ) with activity trends .
Advanced: How to address synthetic impurities in scale-up reactions?
Answer:
- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., unreacted starting materials or dimerization products).
- Recrystallization Optimization : Use mixed solvents (e.g., EtOAc/hexane) to improve purity. achieved >98% purity via ethanol recrystallization .
- Mechanistic Studies : Employ -labeling to trace carboxamide formation pathways and identify side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
